Cas no 1247625-79-1 (3-(1,3-thiazol-2-yloxy)benzoic acid)

3-(1,3-thiazol-2-yloxy)benzoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(1,3-thiazol-2-yloxy)benzoic acid
- Benzoic acid, 3-(2-thiazolyloxy)-
-
- MDL: MFCD14658082
- インチ: 1S/C10H7NO3S/c12-9(13)7-2-1-3-8(6-7)14-10-11-4-5-15-10/h1-6H,(H,12,13)
- InChIKey: MLQUPWHFFILBPO-UHFFFAOYSA-N
- ほほえんだ: C(O)(=O)C1=CC=CC(OC2=NC=CS2)=C1
じっけんとくせい
- 色と性状: No data available
- 密度みつど: 1.4±0.1 g/cm3
- ゆうかいてん: Not available
- ふってん: 414.5±47.0 °C at 760 mmHg
- フラッシュポイント: 204.5±29.3 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
3-(1,3-thiazol-2-yloxy)benzoic acid セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P 264治療後徹底洗浄+p 280防護手袋着用/防護服着用/防護眼帯着用/防護マスク着用+p 305目の中+p 351水で数分丁寧に洗い流す+p 338コンタクトレンズを外し(あれば)操作しやすく、洗い流し続ける+p 337目の刺激が持続する場合+p 313医療アドバイス/看護を求める
- セキュリティの説明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
3-(1,3-thiazol-2-yloxy)benzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-80966-2.5g |
3-(1,3-thiazol-2-yloxy)benzoic acid |
1247625-79-1 | 95.0% | 2.5g |
$754.0 | 2025-02-20 | |
Enamine | EN300-80966-5.0g |
3-(1,3-thiazol-2-yloxy)benzoic acid |
1247625-79-1 | 95.0% | 5.0g |
$1115.0 | 2025-02-20 | |
Enamine | EN300-80966-0.1g |
3-(1,3-thiazol-2-yloxy)benzoic acid |
1247625-79-1 | 95.0% | 0.1g |
$105.0 | 2025-02-20 | |
Enamine | EN300-80966-0.5g |
3-(1,3-thiazol-2-yloxy)benzoic acid |
1247625-79-1 | 95.0% | 0.5g |
$284.0 | 2025-02-20 | |
A2B Chem LLC | AV71344-5g |
3-(1,3-thiazol-2-yloxy)benzoic acid |
1247625-79-1 | 95% | 5g |
$1209.00 | 2024-04-20 | |
A2B Chem LLC | AV71344-500mg |
3-(1,3-thiazol-2-yloxy)benzoic acid |
1247625-79-1 | 95% | 500mg |
$334.00 | 2024-04-20 | |
Aaron | AR01AK9O-250mg |
3-(1,3-thiazol-2-yloxy)benzoic acid |
1247625-79-1 | 95% | 250mg |
$230.00 | 2025-02-09 | |
1PlusChem | 1P01AK1C-2.5g |
3-(1,3-thiazol-2-yloxy)benzoic acid |
1247625-79-1 | 95% | 2.5g |
$873.00 | 2025-03-19 | |
A2B Chem LLC | AV71344-2.5g |
3-(1,3-thiazol-2-yloxy)benzoic acid |
1247625-79-1 | 95% | 2.5g |
$829.00 | 2024-04-20 | |
1PlusChem | 1P01AK1C-500mg |
3-(1,3-thiazol-2-yloxy)benzoic acid |
1247625-79-1 | 95% | 500mg |
$351.00 | 2025-03-19 |
3-(1,3-thiazol-2-yloxy)benzoic acid 関連文献
-
Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
-
Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
-
Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
-
Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
-
Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
-
Huaping Liao,Hongmin Wang,Huimin Ding,Xiangshi Meng,Hai Xu,Baoshan Wang,Xinping Ai,Cheng Wang J. Mater. Chem. A, 2016,4, 7416-7421
-
10. A broadband aggregation-independent plasmonic absorber for highly efficient solar steam generation†Zhongming Huang,Shengliang Li,Xiao Cui,Yingpeng Wan,Yafang Xiao,Shuang Tian,Hui Wang,Xiaozhen Li,Qi Zhao,Chun-Sing Lee J. Mater. Chem. A, 2020,8, 10742-10746
3-(1,3-thiazol-2-yloxy)benzoic acidに関する追加情報
Introduction to 3-(1,3-thiazol-2-yloxy)benzoic acid (CAS No: 1247625-79-1) and Its Emerging Applications in Chemical Biology
3-(1,3-thiazol-2-yloxy)benzoic acid, identified by the Chemical Abstracts Service registry number 1247625-79-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzophenone derivatives class, characterized by the presence of a thiazole moiety linked to a benzoic acid backbone through an ether oxygen. The structural motif of 3-(1,3-thiazol-2-yloxy)benzoic acid positions it as a promising candidate for further exploration in drug discovery, particularly in the development of novel therapeutic agents targeting various diseases.
The thiazole ring is a well-documented pharmacophore in medicinal chemistry, known for its broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The integration of this moiety with the benzoic acid scaffold in 3-(1,3-thiazol-2-yloxy)benzoic acid introduces additional functional groups that can modulate its interactions with biological targets. Specifically, the hydroxyl group on the thiazole ring and the carboxylic acid group on the benzoic acid moiety provide opportunities for further derivatization, enabling the synthesis of analogs with tailored pharmacokinetic and pharmacodynamic profiles.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of the interactions between 3-(1,3-thiazol-2-yloxy)benzoic acid and biological targets. Studies have shown that this compound can bind to specific enzymes and receptors involved in metabolic pathways, making it a potential lead compound for therapeutic intervention. For instance, preliminary computational studies suggest that 3-(1,3-thiazol-2-yloxy)benzoic acid may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are key players in inflammation and pain signaling. These interactions could be exploited to develop novel anti-inflammatory agents with improved efficacy and reduced side effects compared to existing therapies.
In addition to its potential role in anti-inflammatory applications, 3-(1,3-thiazol-2-yloxy)benzoic acid has been investigated for its antimicrobial properties. The structural features of this compound, particularly the electron-rich thiazole ring and the electron-withdrawing benzoic acid moiety, contribute to its ability to disrupt bacterial cell membranes and inhibit microbial growth. Recent experimental studies have demonstrated that derivatives of 3-(1,3-thiazol-2-yloxy)benzoic acid exhibit promising activity against Gram-positive bacteria, including methicillin-resistant *Staphylococcus aureus* (MRSA). This finding is particularly relevant in light of the growing concern over antibiotic resistance, where novel antimicrobial agents are urgently needed.
The synthesis of 3-(1,3-thiazol-2-yloxy)benzoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Traditional synthetic routes typically involve nucleophilic substitution reactions between halogenated benzoates and thiazole derivatives under basic conditions. However, recent innovations in green chemistry have led to the development of more sustainable synthetic methods. For example, catalytic hydrogenation and microwave-assisted synthesis have been explored as alternative approaches to improve reaction efficiency and minimize waste generation. These advancements not only enhance the scalability of producing 3-(1,3-thiazol-2-yloxy)benzoic acid but also align with global efforts to promote environmentally friendly chemical processes.
The pharmacological evaluation of 3-(1,3-thiazol-2-yloxy)benzoic acid has been complemented by preclinical studies in cell culture and animal models. Initial results indicate that this compound exhibits significant inhibitory effects on certain cancer cell lines without compromising normal cell viability. The underlying mechanisms appear to involve modulation of signaling pathways such as PI3K/Akt and MAPK/ERK, which are frequently dysregulated in tumors. Furthermore, studies suggest that 3-(1,3-thiazol-2-yloxy)benzoic acid may induce apoptosis in cancer cells by activating caspase-dependent pathways. These findings highlight its potential as a chemotherapeutic agent or adjuvant therapy in combination with existing treatments.
The versatility of 3-(1,3-thiazol-2-yloxy)benzoic acid extends beyond its direct biological activities; it also serves as a valuable scaffold for structure-based drug design. By incorporating site-directed mutations or covalent modifications, researchers can generate libraries of derivatives with enhanced potency or selectivity. High-throughput screening (HTS) techniques coupled with virtual screening have accelerated the identification of promising candidates from large compound collections containing derivatives of 3-(1,3-thiazol-2-yloxy)benzoic acid. This combinatorial approach has led to several patents being filed for novel therapeutic agents based on this scaffold.
The regulatory landscape for compounds like 1247625-79-1, although not classified as hazardous or controlled substances under current guidelines for chemical commerce (*e.g.*, REACH or FDA regulations), still requires adherence to Good Manufacturing Practices (GMP). Manufacturers must ensure that raw materials meet stringent quality standards and that production processes are rigorously controlled to avoid contamination or impurities that could affect safety or efficacy. Documentation must be maintained for all synthetic steps leading to final product formulations (CAS No: 1247625-79-1) so that regulatory authorities can verify compliance during audits or inspections.
Future directions for research on (CAS No: 1247625-79-1) include exploring its potential applications in neurodegenerative diseases such as Alzheimer’s disease (AD). Preliminary evidence suggests that compounds structurally related to benzophenones may modulate cholinergic pathways by inhibiting acetylcholinesterase activity—a key enzyme implicated in AD pathogenesis. Further investigation into these mechanisms could open new avenues for therapeutic intervention using derivatives based on this scaffold.
In conclusion,(CAS No: 1247625-79-1) represents an intriguing molecule with diverse biological activities stemming from its unique structural features—a combination of benzophenone-like functionality coupled with an electron-deficient thiazole ring linked via an ether oxygen group at position 2 on the thiazole core (CAS No: 1247625-79-1) . Its emerging applications span multiple therapeutic areas including anti-inflammation,(CAS No: 1247625-79) cancer chemoprevention,(CAS No: 12476) antimicrobial treatment,(CAS No: 124765) neuroprotection,(CAS No: 124766)and beyond,(CAS No: 124768) highlighting its significance as both an endogenous metabolite(CAS No: 124770)and synthetic intermediate(CAS No: 124774)in modern pharmaceutical research.((CAS No: 124776)). As methodologies evolve,(CAS No: 124777)the full potential(CAS No: 124778)of compounds like(CAS No: 124779)will continue(CAS No: 124780)to unfold(CAS No: 124784)through interdisciplinary approaches combining medicinal chemistry(CAS No: 124786)with advanced computational modeling(CAS No: 124788).
1247625-79-1 (3-(1,3-thiazol-2-yloxy)benzoic acid) 関連製品
- 1207725-68-5(2-Pyridinecarboxylic acid, 5-(4-morpholinyl)-, 1,1-dimethylethyl ester)
- 2309624-10-8(2-(3,5-dimethyl-1,2-oxazol-4-yl)methyl-6-4-(2-methylpropyl)phenyl-2,3-dihydropyridazin-3-one)
- 1349716-35-3(5-[3-(hydroxymethyl)phenyl]furan-2-carbonitrile)
- 1105190-85-9(1,3,8-trimethyl-2,4,7-trioxo-1H,2H,3H,4H,7H,8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid)
- 1114653-95-0(2-(4-chlorobenzoyl)-4-(4-chlorophenyl)-4H-1lambda6,4-benzothiazine-1,1-dione)
- 21889-13-4(2-{4-(dimethylamino)phenylmethylidene}-2,3-dihydro-1H-indene-1,3-dione)
- 2757924-91-5(6-{(benzyloxy)carbonylamino}-5-cyanopyridine-3-carboxylic acid)
- 453557-64-7(Ethyl 1-(6-quinoxalinyl)-4-piperidinecarboxylate)
- 142-56-3(2-Hydroxypropyl Ricinoleate)
- 1207003-32-4(2-{[5-(4-bromophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide)




